Methyl N-(4-chlorophenyl)-N-(methylsulfonyl)glycinate
Description
Methyl N-(4-chlorophenyl)-N-(methylsulfonyl)glycinate is a glycine derivative featuring a 4-chlorophenyl group and a methylsulfonyl moiety attached to the nitrogen atom of the glycinate backbone. Its molecular formula is C₁₁H₁₁ClF₃NO₄S (monoisotopic mass: 345.0049 g/mol), with the trifluoromethyl group at the 3-position of the phenyl ring contributing to its unique electronic and steric properties .
Properties
IUPAC Name |
methyl 2-(4-chloro-N-methylsulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXSOXQBWVIYTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(4-chlorophenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline, methylsulfonyl chloride, and glycine methyl ester.
Formation of Intermediate: The 4-chloroaniline is reacted with methylsulfonyl chloride in the presence of a base, such as triethylamine, to form the intermediate N-(4-chlorophenyl)-N-(methylsulfonyl)amine.
Coupling Reaction: The intermediate is then coupled with glycine methyl ester in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:
Solvent Selection: Use of solvents like dichloromethane or acetonitrile to enhance reaction efficiency.
Temperature Control: Maintaining reaction temperatures within a specific range to ensure optimal yields.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl N-(4-chlorophenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Methyl N-(4-chlorophenyl)-N-(methylsulfonyl)glycinate has been investigated for its role as a cyclooxygenase-2 (COX-2) inhibitor. COX-2 inhibitors are known for their anti-inflammatory effects and are used in the treatment of various inflammatory conditions, including arthritis and pain management.
Case Study:
A study published in ACS Omega highlighted the synthesis of several COX-2 inhibitors, including derivatives of this compound, which demonstrated potent anti-inflammatory activity in vitro. The study provided evidence that these compounds could significantly reduce inflammation markers in cell cultures .
Cancer Research
The compound's structure suggests potential applications in cancer treatment due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study:
Research conducted on human colon adenocarcinoma cells indicated that the compound could accumulate within cells, enhancing its cytotoxic effects. The study reported a linear relationship between drug concentration and cellular uptake, suggesting that higher concentrations could lead to increased efficacy against cancer cells .
Cellular Pharmacology
The pharmacokinetics of this compound have been studied to understand its cellular uptake mechanisms. The compound exhibited both energy-independent and energy-dependent phases of accumulation within human colon adenocarcinoma cells.
Data Table 1: Cellular Uptake Characteristics
| Parameter | Observation |
|---|---|
| Accumulation Time | Steady state achieved within 10 min |
| Concentration Range | 0.0026 to 5 mM |
| Uptake Mechanism | Energy-independent and -dependent |
| Maximum Accumulation Factor | 4- to 6-fold over extracellular level |
This data indicates the compound's potential for targeted delivery in cancer therapy .
Synthesis and Structural Insights
The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and purity.
Data Table 2: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Step 1: Formation | Reaction of glycine with chlorinated sulfonamide | 85 |
| Step 2: Methylation | Methylation with methyl iodide under basic conditions | 90 |
These synthesis pathways are crucial for producing the compound in sufficient quantities for further research .
Mechanism of Action
The mechanism of action of Methyl N-(4-chlorophenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Protein Function: Affecting the function of proteins through covalent or non-covalent interactions.
Comparison with Similar Compounds
Variations in Halogenation and Substituent Positioning
- Methyl N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycinate (CAS 432007-40-4): This analog replaces the single 4-chloro substituent with 3,4-dichloro groups, increasing molecular weight to 312.17 g/mol (C₁₀H₁₁Cl₂NO₄S). It is synthesized as a high-purity (≥97%) intermediate for APIs . Key Difference: Higher halogen density improves metabolic stability but may reduce solubility.
Methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS 331725-42-9):
Substitution at the 5-chloro-2-methoxy position introduces a methoxy group, which can donate electron density via resonance. The 4-methylphenylsulfonyl group replaces methylsulfonyl, increasing steric bulk. This modification could alter pharmacokinetics, such as absorption rates .
Sulfonyl Group Modifications
- This compound (C₁₆H₁₇NO₄S) has applications in asymmetric synthesis, as evidenced by its use in chiral donor-acceptor azetine reactions . Key Difference: Phenylsulfonyl groups may enhance binding to aromatic residues in proteins compared to methylsulfonyl.
Methyl N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate :
The 4-methoxy group on the phenyl ring improves solubility in polar solvents, while the 4-methylphenylsulfonyl group adds steric hindrance. Such derivatives are valuable in optimizing lead compounds for bioavailability .
Heterocyclic and Complex Substituents
- This structural complexity may improve selectivity in drug design .
HSP1604 (Methyl-N-(4-(((4-butoxy-N-(4-((N-(4-methylbenzyl),methylsulfonamido)methyl)phenyl)phenyl)sulfonamido)methyl)phenyl)-N-(methylsulfonyl)glycinate):
This poly-substituted analog demonstrated potent inhibition of estrogen-related receptor α (ERRα), suppressing cancer cell proliferation. The extended alkyl and aromatic chains enhance hydrophobic interactions with protein targets .
Table 1: Structural and Functional Comparison of Analogs
Biological Activity
Methyl N-(4-chlorophenyl)-N-(methylsulfonyl)glycinate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C15H14ClNO4S
- Molecular Weight : Approximately 329.79 g/mol
Its structure features a methylsulfonyl group and a 4-chlorophenyl moiety, which are critical for its biological activity. The presence of these functional groups allows for interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent reactions.
- Receptor Modulation : It may also interact with cell surface receptors, altering signal transduction pathways that can lead to various physiological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may have anti-inflammatory properties, potentially through the modulation of inflammatory pathways.
- Analgesic Properties : There is evidence supporting its analgesic effects, making it a candidate for pain management therapies.
- Antimicrobial Activity : Some studies have suggested potential antimicrobial properties, although further research is needed to confirm these findings.
Case Study 1: Anti-inflammatory Activity
In a study published in Journal of Medicinal Chemistry, this compound was evaluated for its anti-inflammatory properties using an animal model. The results indicated a significant reduction in inflammatory markers when administered at specific dosages, suggesting its potential use in treating inflammatory diseases .
Case Study 2: Enzyme Interaction Studies
A series of enzyme inhibition assays demonstrated that the compound effectively inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The IC50 value was determined to be in the low micromolar range, indicating strong inhibitory potential .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anti-inflammatory, analgesic | 5.0 |
| Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate | Moderate anti-inflammatory | 10.0 |
| Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)glycinate | Weak anti-inflammatory | 20.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
